N-(2-Methylphenyl)anthranilic acid N-(2-Methylphenyl)anthranilic acid
Brand Name: Vulcanchem
CAS No.: 16610-44-9
VCID: VC21028007
InChI: InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17)
SMILES: CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol

N-(2-Methylphenyl)anthranilic acid

CAS No.: 16610-44-9

Cat. No.: VC21028007

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methylphenyl)anthranilic acid - 16610-44-9

Specification

CAS No. 16610-44-9
Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
IUPAC Name 2-(2-methylanilino)benzoic acid
Standard InChI InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Standard InChI Key WAEMHISTVIYWOY-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O
Canonical SMILES CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O

Introduction

Chemical Properties and Structure

N-(2-Methylphenyl)anthranilic acid, with the CAS Registry Number 16610-44-9, is characterized by its distinctive molecular structure consisting of an anthranilic acid moiety connected to a 2-methylphenyl group via an amino linkage. This compound is also known by several synonyms including N-(o-tolyl)anthranilic acid, 2-[(2-methylphenyl)amino]benzoic acid, and 2-o-tolylamino-benzoic acid .

Physical and Chemical Characteristics

The physical and chemical properties of N-(2-Methylphenyl)anthranilic acid are summarized in the following table:

PropertyValueSource
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Melting Point191-192 °C / 184-187 °C
Boiling Point386.9±25.0 °C (Predicted)
Density1.233±0.06 g/cm³ (Predicted)
Storage Temperature2-8°C
pKa3.69±0.36 (Predicted)
Physical AppearanceSolid

The compound's structure consists of a benzoic acid ring with an amino group at the ortho position, which is connected to a 2-methylphenyl (o-tolyl) group. This structural arrangement allows for interesting conformational behavior due to the rotational freedom around the C-N bond connecting the two aromatic rings.

Molecular Identifiers

The following molecular identifiers provide standardized representations of N-(2-Methylphenyl)anthranilic acid:

Identifier TypeValue
InChIInChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17)
InChIKeyWAEMHISTVIYWOY-UHFFFAOYSA-N
Canonical SMILESO=C(O)C=1C=CC=CC1NC=2C=CC=CC2C

These identifiers are crucial for database searching and unambiguous identification of the compound in chemical literature and repositories .

Synthesis Methods

The development of efficient synthesis methods for N-(2-Methylphenyl)anthranilic acid has been a focus of research due to its importance as a precursor in pharmaceutical applications. Several approaches have been developed, with copper-catalyzed amination being particularly significant.

Copper-Catalyzed Cross-Coupling Reaction

A notable method for synthesizing N-(2-Methylphenyl)anthranilic acid involves a chemo- and regioselective copper-catalyzed cross-coupling reaction. This approach enables effective amination of 2-chlorobenzoic acids with aniline derivatives without requiring protection of the acid group .

The reaction specifically involves the coupling of 2-chlorobenzoic acid (compound 1) with 2-methylaniline (compound 2) to form N-(2-methylphenyl)anthranilic acid (compound 3). The reaction conditions have been optimized using various copper catalysts, with a combination of Cu and Cu₂O showing the most promising results .

Optimized Reaction Conditions

The following table summarizes the catalyst optimization for the synthesis of N-(2-methylphenyl)anthranilic acid:

EntryCatalystTime (h)Yield (%)
1CuI24Moderate
2Cu₂O24Moderate
3Cu24Moderate
5Cu + Cu₂O571
7Cu + Cu₂O2476

This copper-catalyzed method offers several advantages, including high regioselectivity, tolerance of various functional groups, and the ability to work with both electron-deficient and electron-rich reagents. The approach eliminates the need for acid protection, making it more efficient than traditional methods .

Alternative Synthesis Approaches

While the copper-catalyzed amination is effective, other methods for synthesizing anthranilic acid derivatives have also been developed. These include:

  • Ullmann-Jourdan reaction followed by hydrolysis

  • Buchwald-Hartwig amination with alkyl 2-iodobenzoates and subsequent hydrolysis

  • Approaches using N-acylbenzotriazoles as intermediates

Conformational Isomerism and Crystal Structure

N-(2-Methylphenyl)anthranilic acid, like other N-aryl anthranilic acids, exhibits interesting conformational behavior in the solid state. Crystallographic analysis of N-aryl anthranilic acid derivatives has revealed two distinct supramolecular architectures.

Supramolecular Structures

The crystal structure analysis of N-aryl anthranilic acids shows two primary conformational arrangements:

  • Trans-anti-dimeric structures

  • Trans-syn-dimeric structures

These conformational arrangements are influenced by the dihedral angle between the 2-methylphenyl moiety and the anthranilic ring, which affects how the molecules pack in the crystal lattice .

Hydrogen Bonding Patterns

Applications and Significance

N-(2-Methylphenyl)anthranilic acid belongs to a family of compounds with significant pharmaceutical and chemical relevance.

Synthetic Precursor

N-(2-Methylphenyl)anthranilic acid serves as an important precursor for the synthesis of substituted acridines, which have applications as:

  • Antimalarial drugs

  • Anticancer agents

  • Fluorescent probes

The unique structural features of this compound make it valuable in these synthetic pathways, particularly the amino-carboxylic acid functionality that allows for further chemical transformations.

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